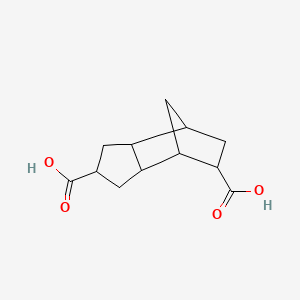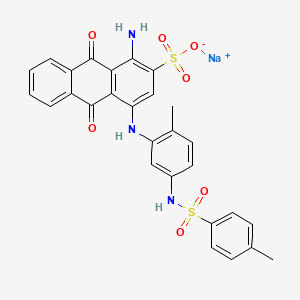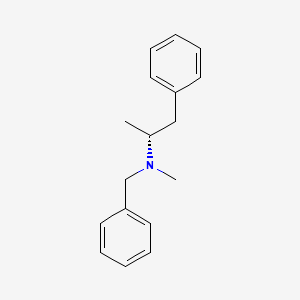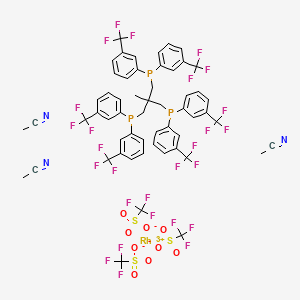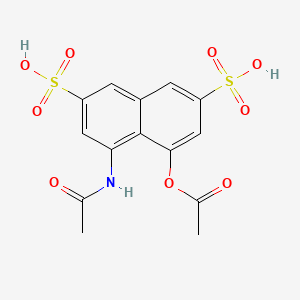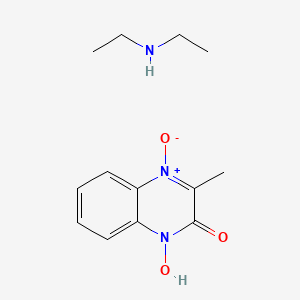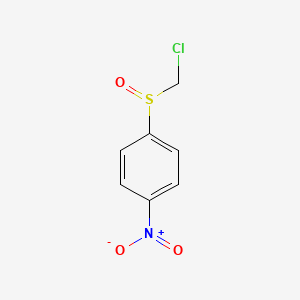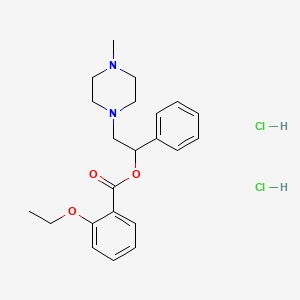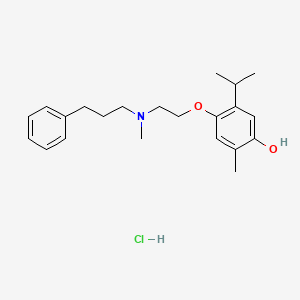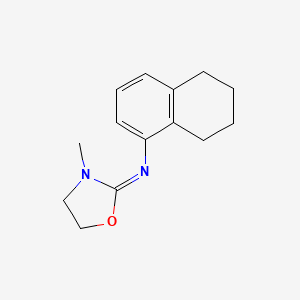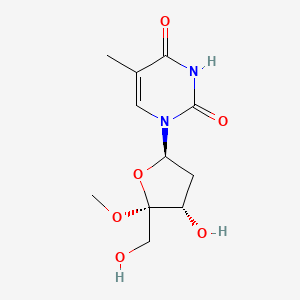
4'-Methoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxythymidine is a modified nucleoside analog, structurally related to thymidine It is characterized by the presence of a methoxy group at the 4’ position of the deoxyribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxythymidine typically involves the modification of thymidineThe reaction conditions often involve the use of strong bases such as lithium diisopropylamide (LDA) and electrophiles like methyl iodide .
Industrial Production Methods: Industrial production of 4’-Methoxythymidine may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxythymidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases like LDA and electrophiles such as methyl iodide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
4’-Methoxythymidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It serves as a probe in studying DNA replication and repair mechanisms.
Industry: It is used in the production of oligonucleotides for research and therapeutic purposes
Mechanism of Action
The mechanism of action of 4’-Methoxythymidine involves its incorporation into DNA during replication. Once incorporated, it can disrupt normal DNA synthesis and function, leading to cell cycle arrest and apoptosis. The methoxy group at the 4’ position enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of DNA polymerases .
Comparison with Similar Compounds
Thymidine: The parent compound, which lacks the methoxy group at the 4’ position.
2’-Methoxythymidine: Another analog with a methoxy group at the 2’ position.
5-Methylcytidine: A related nucleoside with a methyl group at the 5 position of the cytosine base.
Uniqueness: 4’-Methoxythymidine is unique due to the specific placement of the methoxy group, which imparts distinct chemical and biological properties. This modification enhances its stability and efficacy as a therapeutic agent compared to its analogs .
Properties
CAS No. |
140360-37-8 |
|---|---|
Molecular Formula |
C11H16N2O6 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-6-4-13(10(17)12-9(6)16)8-3-7(15)11(5-14,18-2)19-8/h4,7-8,14-15H,3,5H2,1-2H3,(H,12,16,17)/t7-,8+,11+/m0/s1 |
InChI Key |
MKAQFZOQMCAVDN-VAOFZXAKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)OC)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


